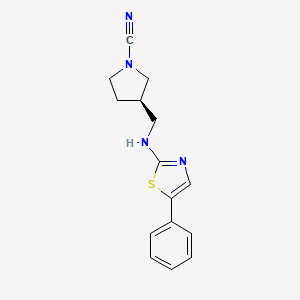
(R)-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an amine and a nitrile group.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine rings through an amine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with various biomolecules, potentially serving as a ligand in binding studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action for ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carboxamide
- ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile lies in its specific structural features, such as the combination of the thiazole and pyrrolidine rings, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16N4S |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(3R)-3-[[(5-phenyl-1,3-thiazol-2-yl)amino]methyl]pyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C15H16N4S/c16-11-19-7-6-12(10-19)8-17-15-18-9-14(20-15)13-4-2-1-3-5-13/h1-5,9,12H,6-8,10H2,(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
XRKWRSYZFZXPNK-GFCCVEGCSA-N |
Isomerische SMILES |
C1CN(C[C@H]1CNC2=NC=C(S2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
C1CN(CC1CNC2=NC=C(S2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


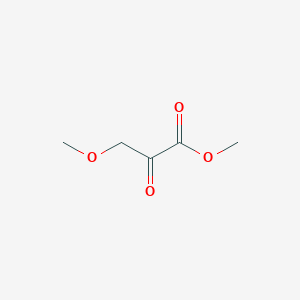
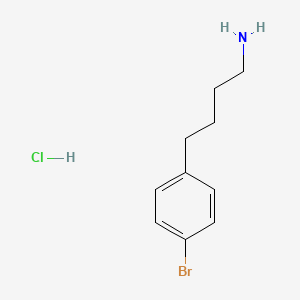
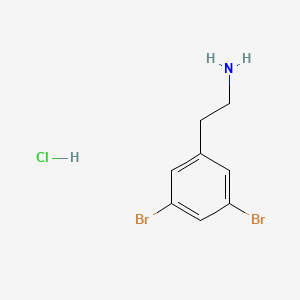

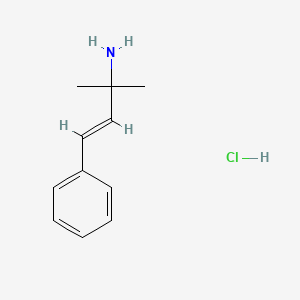
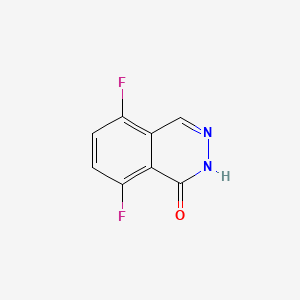
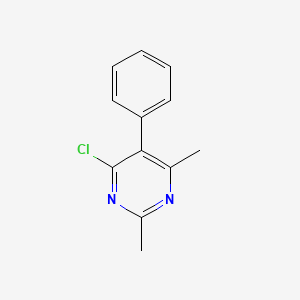
![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)

![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)
![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
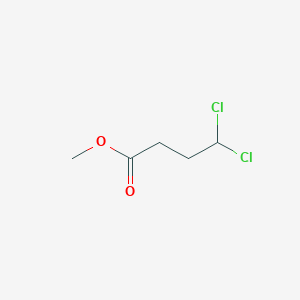
![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)
